12-Deoxyphorbolphenylacetate Inhibits PMA-Induced Tumor Promotion with 13.75-Fold Higher Molar Potency Than Prostratin in the CD-1 Mouse Skin Model
In a CD-1 mouse skin tumor promotion model where papilloma formation was initiated with DMBA and promoted by PMA, 12-deoxyphorbol-13-phenylacetate (dPP) and prostratin (12-deoxyphorbol-13-acetate) were compared as pretreatment inhibitors of tumor promotion. dPP achieved a 50% inhibitory dose (ID₅₀) of 0.8 nmol per pretreatment, compared to 11 nmol per pretreatment for prostratin, representing a 13.75-fold higher molar potency for dPP [1]. At its highest tested dose of 21.4 nmol (10 µg) per pretreatment, dPP induced an 86% (7-fold) reduction in the average number of papillomas and a 53% reduction in tumor incidence (from 100% to 47%); prostratin at its highest dose of 2.56 µmol (1 mg) caused a 96% (23-fold) reduction [1]. The dose-response was dose-dependent for both compounds, with dPP yielding comparable biological efficacy at approximately 120-fold lower molar doses [1].
| Evidence Dimension | Inhibition of PMA-induced tumor promotion (papilloma reduction in CD-1 mouse skin) |
|---|---|
| Target Compound Data | dPP: ID₅₀ = 0.8 nmol/pretreatment; 21.4 nmol dose produced 86% papilloma reduction, 53% tumor incidence reduction |
| Comparator Or Baseline | Prostratin (12-deoxyphorbol-13-acetate): ID₅₀ = 11 nmol/pretreatment; 2.56 µmol dose produced 96% papilloma reduction, 60% tumor incidence reduction |
| Quantified Difference | 13.75-fold lower ID₅₀ for dPP; dPP achieved comparable biological effect at approximately 120-fold lower molar dose |
| Conditions | CD-1 mouse skin; DMBA-initiated, PMA-promoted two-stage carcinogenesis protocol; pretreatment applied 15 min prior to each PMA application; chronic treatment schedule |
Why This Matters
dPP enables potent anti-tumor-promoting intervention at nanomolar in vivo doses, reducing compound consumption, cost per experiment, and potential off-target effects compared to the micromolar doses required for prostratin.
- [1] Szallasi Z, Blumberg PM. Nonpromoting 12-deoxyphorbol 13-esters inhibit phorbol 12-myristate 13-acetate induced tumor promotion in CD-1 mouse skin. Cancer Research, 1993; 53(11): 2507-2512. PMID: 8495413. View Source
